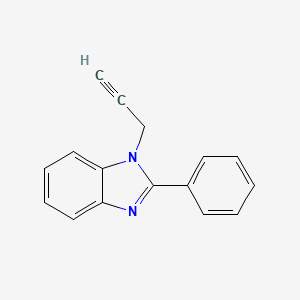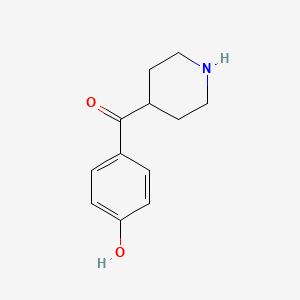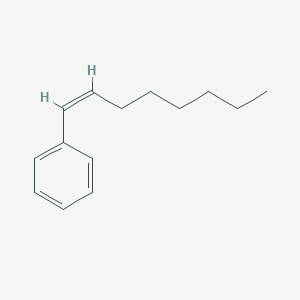
(Z)-1-Phenyl-1-octene
Descripción general
Descripción
(Z)-1-Phenyl-1-octene: is an organic compound characterized by the presence of a phenyl group attached to an octene chain The (Z) notation indicates the specific geometric configuration of the double bond, where the highest priority substituents on each carbon of the double bond are on the same side
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (Z)-1-Phenyl-1-octene involves the Grignard reaction. This method typically starts with the preparation of a phenylmagnesium bromide reagent, which is then reacted with an appropriate octene derivative under controlled conditions to yield the desired product.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the (Z)-alkene. This method allows for precise control over the stereochemistry of the double bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard or Wittig reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the desired geometric configuration and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-1-Phenyl-1-octene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert this compound to the corresponding alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl group in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Alkanes.
Substitution: Nitro-phenyl-octenes, sulfonyl-phenyl-octenes.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (Z)-1-Phenyl-1-octene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe to study the interaction of phenyl-containing compounds with biological systems.
Medicine:
Drug Development:
Industry:
Polymer Production: The compound can be used as a monomer or comonomer in the production of specialty polymers with unique properties.
Mecanismo De Acción
The mechanism by which (Z)-1-Phenyl-1-octene exerts its effects depends on the specific application. In chemical reactions, the phenyl group can stabilize intermediates through resonance, while the octene chain provides hydrophobic interactions. In biological systems, the compound may interact with enzymes or receptors through hydrophobic and π-π interactions, influencing molecular pathways and cellular responses.
Comparación Con Compuestos Similares
(E)-1-Phenyl-1-octene: The (E) isomer has the highest priority substituents on opposite sides of the double bond, leading to different physical and chemical properties.
1-Phenyl-1-hexene: A shorter chain analog with similar reactivity but different solubility and melting point characteristics.
1-Phenyl-1-decene: A longer chain analog with increased hydrophobicity and different physical properties.
Uniqueness:
Geometric Configuration: The (Z) configuration of (Z)-1-Phenyl-1-octene provides unique steric and electronic properties compared to its (E) isomer.
Chain Length: The octene chain length balances hydrophobicity and reactivity, making it suitable for various applications.
Propiedades
IUPAC Name |
[(Z)-oct-1-enyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7-13H,2-6H2,1H3/b11-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCALDWJXTVCBAZ-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


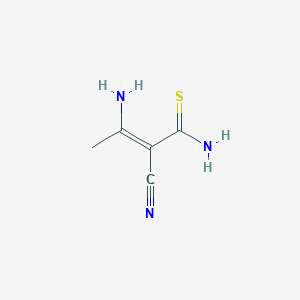
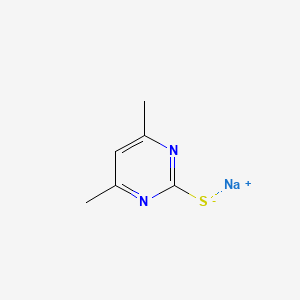
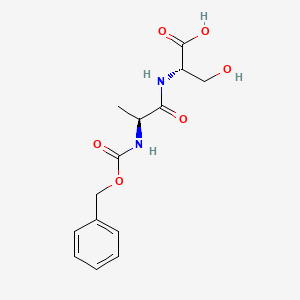
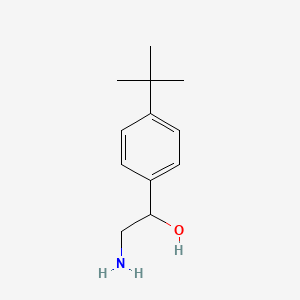
![1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)-](/img/structure/B3266146.png)
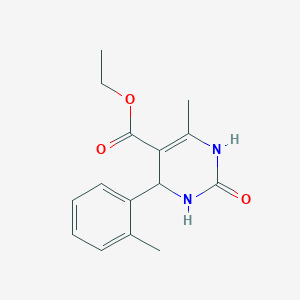
![4-[(Diethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B3266154.png)
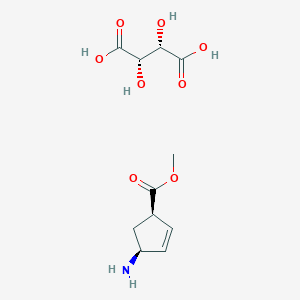
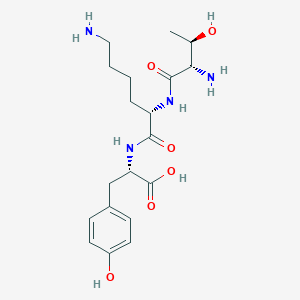
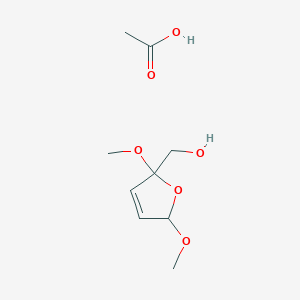
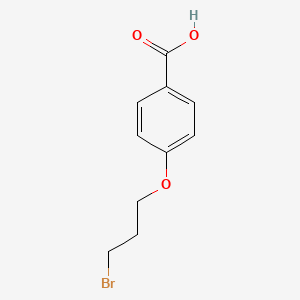
![Methyl[1-(4-methylphenyl)ethyl]amine](/img/structure/B3266206.png)
